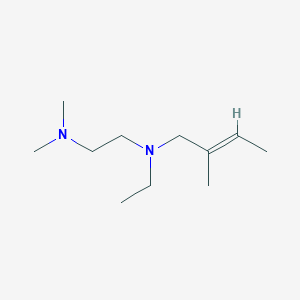
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the family of piperazines. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine acts as a selective serotonin 5-HT1A receptor agonist, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which may have implications for the treatment of anxiety and depression.
Biochemical and Physiological Effects:
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of downstream signaling pathways, and the potential to cross the blood-brain barrier. These effects may have implications for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine is its ability to selectively target the serotonin 5-HT1A receptor, which may lead to fewer side effects compared to non-selective agonists. One limitation of 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of anxiety and depression, the development of new drug delivery systems using 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine as a starting material, and the synthesis of new piperazine derivatives with potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine for therapeutic use.
Synthesemethoden
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine can be synthesized using various methods, including the condensation of 3-methylbenzoyl chloride with 2-phenylethylamine, followed by the reaction of the resulting intermediate with piperazine. Another method involves the reaction of 1-benzylpiperazine with 3-methylbenzoyl chloride and 2-phenylethylamine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to act as a selective serotonin 5-HT1A receptor agonist, which may have implications for the treatment of anxiety and depression. In pharmacology, 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, 1-(3-methylbenzoyl)-4-(2-phenylethyl)piperazine has been used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-6-5-9-19(16-17)20(23)22-14-12-21(13-15-22)11-10-18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCJIYPHWRIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
acetate](/img/structure/B5057271.png)
methyl]phosphonate](/img/structure/B5057277.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)


amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)
![4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5057339.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)